Calcium Lactate Pentahydrate

Description

Properties

IUPAC Name |

calcium;2-hydroxypropanoate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Ca.5H2O/c2*1-2(4)3(5)6;;;;;;/h2*2,4H,1H3,(H,5,6);;5*1H2/q;;+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVJXNNKHRNBOY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20CaO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052236 | |

| Record name | Lactic acid, calcium salt, hydrate (2:1:5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5743-47-5, 28305-25-1, 41372-22-9, 63690-56-2 | |

| Record name | Calcium lactate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1), (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactic acid, calcium salt, hydrate (2:1:5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium (S)-2-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt, hydrate (2:1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium Lactate Pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LACTATE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FM1N296CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Calcium Lactate Pentahydrate: Formula, Properties, and Applications

Executive Summary

Calcium Lactate Pentahydrate is an organic calcium salt of significant interest within the pharmaceutical and life sciences sectors. Valued for its high bioavailability, superior solubility, and excellent safety profile, it serves as both a critical active pharmaceutical ingredient (API) for calcium supplementation and a versatile excipient in drug formulation. This guide provides a comprehensive technical overview of its chemical formula, molecular structure, physicochemical properties, synthesis pathways, and key applications, grounded in established scientific principles and methodologies. We will explore the causality behind its selection in various applications and detail the self-validating protocols essential for its quality control, ensuring researchers and developers can leverage its properties with confidence and precision.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific application. This compound is more than a simple salt; it is a hydrated complex whose structure directly influences its function.

Chemical Formula and Nomenclature

The definitive molecular formula for this compound is C₆H₂₀CaO₁₁ [1][2]. This formula accounts for all constituent atoms in the hydrated complex. However, it is often represented in a way that distinguishes the core salt from its water of hydration: C₆H₁₀CaO₆·5H₂O [3][4][5].

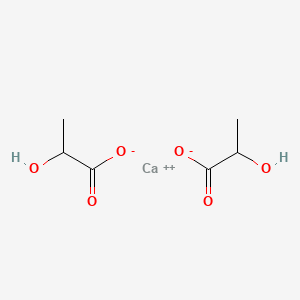

This structure consists of one calcium cation (Ca²⁺) bonded to two lactate anions (CH₃CH(OH)COO⁻), complexed with five molecules of water[6][7].

Key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | calcium;bis(2-hydroxypropanoate);pentahydrate[1][2] |

| CAS Number | 5743-47-5[1][3][8][9] |

| Molecular Formula | C₆H₂₀CaO₁₁ or C₆H₁₀CaO₆·5H₂O |

| Molecular Weight | 308.29 g/mol [1][2][10] |

| Synonyms | Calcium dilactate pentahydrate, E327 |

Molecular Structure and Stereochemistry

The lactate anion possesses a chiral center, meaning it can exist as two stereoisomers: L-(+)-lactate and D-(-)-lactate. The form used in pharmaceutical and food applications is typically derived from the fermentation of carbohydrates, which predominantly yields L-(+)-lactic acid[6][11]. Therefore, the lactate component is often the L-isomer. The five water molecules are not merely surface moisture but are integral to the crystalline structure, contributing to the compound's stability under standard conditions[3]. The loss of this water, a process known as efflorescence, can occur in dry atmospheres and impact the material's physical properties[6][12].

Caption: Ionic coordination of Calcium Lactate with associated water molecules.

Physicochemical Properties

The utility of this compound in drug development is dictated by its physical and chemical characteristics. Its high solubility, in particular, is a key differentiator from other calcium salts.

Key Property Data

The following table summarizes the essential physicochemical properties for laboratory and developmental reference.

| Property | Value / Description | Source(s) |

| Appearance | White to cream-colored crystalline powder or granules. | [8][12] |

| Solubility in Water | ~7.9 g/100 mL at 25°C. Soluble in hot water. | [5][6] |

| Solubility in Ethanol | Practically insoluble. | [12] |

| pH (1 in 20 solution) | 6.0 - 8.0 | [12] |

| Melting Point | Decomposes. Anhydrous form melts at ~240°C. Pentahydrate loses water at lower temperatures. | [6][10] |

| Hydration | Contains 22.0% - 27.0% water by weight (loss on drying). | [13][14] |

Solubility and Bioavailability: A Causal Link

The therapeutic efficacy of a calcium supplement is directly tied to its bioavailability—the fraction of the ingested dose that reaches systemic circulation. This compound's relatively high water solubility (approx. 79 g/L at 25°C) is a significant advantage over other common salts like calcium citrate (0.85 g/L)[6]. This superior solubility ensures that the salt can readily dissolve in the gastrointestinal tract, liberating Ca²⁺ ions for absorption. Unlike calcium carbonate, its absorption is not dependent on an acidic stomach environment, meaning it can be taken without food[5][6][15]. This property is crucial for patient populations with achlorhydria or those taking acid-reducing medications.

Hydration States and Formulation Stability

Calcium lactate can exist in several hydration states, with the pentahydrate being the most common[6][7]. The water of hydration is critical for the stability of the crystal lattice.

-

Dehydration Dynamics : The pentahydrate form is stable under normal atmospheric conditions but will lose its water of hydration in a dry atmosphere or upon heating (between 35°C and 135°C), converting to the anhydrous form[6]. This transition is reversible at 25°C and 75% relative humidity[6].

-

Impact on Formulation : For drug development professionals, this is a critical consideration. The dehydration process can alter the material's physical properties, including crystal structure, flowability, and compressibility. In direct compression tablet manufacturing, using the pentahydrate form is often preferred due to its superior compactability. However, uncontrolled dehydration during processing or storage can lead to reduced tablet crushing strength and compromised product integrity[16]. Therefore, storage in tight containers is mandatory[14].

Synthesis and Manufacturing Overview

This compound is produced through straightforward chemical principles, adaptable to both laboratory and industrial scales.

Synthesis Pathway: Acid-Base Neutralization

The most direct synthesis method involves the neutralization of lactic acid with a calcium base, typically calcium carbonate or calcium hydroxide[5][6][7].

Reaction with Calcium Carbonate: 2 CH₃CH(OH)COOH + CaCO₃ → Ca(CH₃CH(OH)COO)₂ + H₂O + CO₂

Reaction with Calcium Hydroxide: 2 CH₃CH(OH)COOH + Ca(OH)₂ → Ca(CH₃CH(OH)COO)₂ + 2H₂O

The resulting calcium lactate solution is then typically purified and crystallized to yield the pentahydrate form[6][17].

Industrial Production: The Fermentation Route

On an industrial scale, the lactic acid precursor is often produced via the fermentation of carbohydrates (e.g., from corn starch or molasses) by specific strains of bacteria[6][11]. The fermentation is conducted in the presence of calcium carbonate, which neutralizes the produced acid in situ, directly forming calcium lactate in the fermentation broth. This method allows for stereospecific synthesis, yielding the desired L-(+)-lactate isomer[6].

Sources

- 1. This compound | C6H20CaO11 | CID 165341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calcium L-lactate pentahydrate | C6H20CaO11 | CID 2724525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5743-47-5: L-Calcium lactate pentahydrate | CymitQuimica [cymitquimica.com]

- 4. catapowerinc.com [catapowerinc.com]

- 5. This compound [honghuibio.com]

- 6. Calcium lactate - Wikipedia [en.wikipedia.org]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. UNII - 4FM1N296CM [precision.fda.gov]

- 10. fishersci.com [fishersci.com]

- 11. wjpsronline.com [wjpsronline.com]

- 12. fao.org [fao.org]

- 13. drugfuture.com [drugfuture.com]

- 14. drugfuture.com [drugfuture.com]

- 15. What is the mechanism of Calcium Lactate Hydrate? [synapse.patsnap.com]

- 16. Calcium Lactate - CD Formulation [formulationbio.com]

- 17. CN1267661A - Solid calcium lactate producing process from calcium lactate solution - Google Patents [patents.google.com]

Foreword: The Crystalline Foundation of a Pharmaceutical Staple

An In-Depth Technical Guide to the Crystal Structure Analysis of Calcium Lactate Pentahydrate

This compound ([CH₃CH(OH)COO]₂Ca·5H₂O), a widely utilized pharmaceutical excipient and active ingredient, serves as a critical source of bioavailable calcium for treating deficiencies and ensuring bone health.[1][2][3][4] Its efficacy, stability, and manufacturing consistency are not merely functions of its chemical composition but are profoundly dictated by its solid-state structure. The arrangement of lactate anions, calcium cations, and the crucial five molecules of water in the crystal lattice governs properties from solubility and dissolution rate to hygroscopicity and mechanical strength. For researchers, scientists, and drug development professionals, a thorough understanding of this crystalline architecture is paramount for formulation development, quality control, and regulatory compliance.

This guide provides a comprehensive exploration of the core analytical techniques employed to elucidate and verify the crystal structure of this compound. Moving beyond mere procedural outlines, we delve into the causality behind experimental choices, offering a self-validating framework for analysis rooted in first principles and field-proven insights. Our objective is to equip the reader with the knowledge to not only perform these analyses but to interpret the results with authority and confidence.

The Molecular Architecture of this compound

This compound (CLP) is a hydrated salt formed from two lactate anions and one calcium cation, with five water molecules incorporated into its crystal lattice.[1][5][6] The lactate ion is chiral, existing as L-(+)-lactate and D-(-)-lactate enantiomers. Consequently, CLP can crystallize in different forms depending on the stereochemistry of the lactate used: the pure L-enantiomer or a racemic mixture of DL-lactate.[1][7] These different forms can exhibit distinct crystal packing and, subsequently, slightly different physical properties, which can be differentiated by high-resolution analytical techniques.[7][8]

A critical aspect of CLP's solid-state chemistry is its relationship with its anhydrous counterpart. Upon heating or exposure to low humidity, CLP can lose its five water molecules to form Calcium Lactate Anhydrate (CLA).[1][9] Crucially, studies have shown that while CLP is a crystalline solid, the resulting anhydrate is often amorphous.[9] This transition from a crystalline hydrate to an amorphous anhydrate represents a significant physical transformation that can impact the material's stability and handling properties.

Core Analytical Methodologies: A Multi-Technique Approach

A single analytical technique is rarely sufficient to fully characterize a pharmaceutical solid. A robust analysis of CLP relies on the synergistic application of several instrumental methods, primarily X-ray diffraction, thermal analysis, and vibrational spectroscopy. This integrated approach provides a complete picture of the material's identity, hydration state, crystallinity, and purity.

X-ray Powder Diffraction (PXRD): The Fingerprint of the Crystal Lattice

PXRD is the cornerstone technique for the solid-state characterization of crystalline materials in the pharmaceutical industry.[10][11][12][13] It provides a unique "fingerprint" based on the diffraction of X-rays by the ordered planes of atoms in the crystal lattice, allowing for unambiguous phase identification and polymorph screening.

Expertise & Causality: The choice of PXRD as the primary identification tool is driven by its ability to directly probe the long-range atomic order that defines a crystal structure. For CLP, its key applications are to confirm the crystalline pentahydrate phase, distinguish it from the amorphous anhydrous form, and detect the presence of other crystalline impurities or polymorphic forms.[7][9] Subtle differences in the diffraction patterns between L-CLP and DL-CLP have been reported, making PXRD a valuable tool for characterizing the specific enantiomeric form.[7][8]

Quantitative Data: Characteristic PXRD Peaks for this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity |

| ~10.0° | ~8.84 | Strong |

| ~11.5° | ~7.69 | Medium |

| ~17.8° | ~4.98 | Medium |

| ~20.1° | ~4.41 | Strong |

| ~24.2° | ~3.67 | Medium |

| ~29.0° | ~3.08 | Medium |

| (Note: Peak positions can vary slightly based on the specific enantiomeric form and instrument calibration. Data synthesized from literature.[7][9]) |

Experimental Protocol: PXRD Analysis of CLP

-

Sample Preparation:

-

Gently grind approximately 100-200 mg of the CLP sample using an agate mortar and pestle to ensure a random orientation of crystallites and reduce particle size effects.

-

Causality: Aggressive grinding should be avoided as it can induce amorphization or even cause localized dehydration due to frictional heat. The goal is a fine, homogeneous powder.

-

Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim to prevent height errors during measurement.

-

-

Instrument Setup & Data Acquisition:

-

Use a diffractometer equipped with a Cu Kα X-ray source (λ = 1.54 Å).

-

Set the 2θ scan range from 5° to 40°. This range covers the most characteristic diffraction peaks for CLP.

-

Employ a step size of 0.02° and a dwell time of 0.5-1.0 seconds per step.

-

Causality: These settings provide a good balance between data resolution and measurement time for routine identification. For quantitative analysis or resolving closely spaced peaks, a smaller step size and longer dwell time may be necessary.

-

-

Data Analysis:

-

Compare the resulting diffractogram to a reference pattern for this compound from a database (e.g., ICDD PDF) or an in-house standard.[7]

-

The presence of sharp, well-defined peaks confirms the crystalline nature of the material.

-

A broad, featureless "halo" in the diffractogram would indicate the presence of amorphous content (e.g., CLA).[9]

-

Confirm the absence of peaks corresponding to potential impurities (e.g., calcium carbonate).

-

Workflow Visualization: PXRD Analysis

Caption: PXRD workflow from sample preparation to phase identification.

Thermal Analysis (TGA/DSC): Probing Dehydration and Stability

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for studying hydrated salts.[14][15][16][17] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample, revealing thermal events like melting and dehydration.

Expertise & Causality: For CLP, the primary application of TGA is to quantitatively confirm the presence of the five water molecules. The theoretical mass loss corresponding to the dehydration of C₆H₁₀CaO₆·5H₂O is approximately 29.2%. TGA provides a direct, empirical measurement of this water content. The corresponding DSC curve shows a large endothermic peak associated with the energy required to remove the water from the crystal lattice. This combined analysis provides irrefutable evidence of the material's hydration state.

Quantitative Data: Typical Thermal Events for this compound

| Analysis | Temperature Range (°C) | Event | Observation |

| TGA | 30 - 120 °C | Dehydration | ~25-29% mass loss[9] |

| DSC | 50 - 100 °C | Dehydration | Broad endotherm[9] |

| TGA | > 200 °C | Decomposition | Further mass loss |

| DSC | ~240 °C | Melting/Decomposition | Endotherm[1][18] |

Experimental Protocol: TGA/DSC Analysis of CLP

-

Instrument Calibration & Preparation:

-

Calibrate the TGA balance and DSC temperature/enthalpy signals using appropriate standards (e.g., indium for DSC).

-

Tare an empty aluminum sample pan.

-

Causality: Proper calibration is essential for the accuracy of both mass loss and temperature measurements.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the CLP sample directly into the tared aluminum pan.

-

Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper transitions and more accurate data.

-

Use a vented or pierced lid to allow the evolved water vapor to escape freely. A sealed pan would create a self-generated atmosphere, suppressing the dehydration event.

-

-

Data Acquisition:

-

Place the sample pan and an empty reference pan into the instrument.

-

Heat the sample from ambient temperature (e.g., 25°C) to approximately 300°C at a constant rate of 10°C/min.

-

Causality: A 10°C/min heating rate is standard for pharmaceutical materials, providing good resolution of thermal events.

-

Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable atmosphere and sweep away evolved gases.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the percentage mass loss in the dehydration step (typically below 120°C). Compare this value to the theoretical value (29.2%).

-

Analyze the DSC curve to identify the onset temperature and peak maximum of the endotherm corresponding to dehydration.

-

Workflow Visualization: TGA/DSC Analysis

Caption: TGA/DSC workflow for determining hydration state.

Vibrational Spectroscopy (FTIR/Raman): A Molecular-Level View

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[19][20] They provide detailed information about the chemical functional groups and the local bonding environment, making them highly valuable for characterizing the water of hydration and the lactate anion in CLP.

Expertise & Causality: The primary diagnostic feature for CLP in an FTIR spectrum is the broad absorption band in the O-H stretching region (approximately 3000-3600 cm⁻¹).[9][21] This band is a direct signature of the hydrogen-bonded water molecules within the crystal lattice. Its shape and position are sensitive to the strength of the hydrogen bonding network. The disappearance of this band upon dehydration is a clear indicator of the formation of the anhydrous form.[22] Additionally, the position of the carboxylate (COO⁻) stretching bands provides information about its coordination to the calcium ion. Raman spectroscopy is particularly useful for observing the symmetric vibrations and can provide complementary information, especially as it is less sensitive to water interference than FTIR in some applications.[23]

Quantitative Data: Key Vibrational Bands for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR | 3000 - 3600 | O-H stretching (water of hydration)[9][21] |

| FTIR | ~1580 - 1610 | Asymmetric COO⁻ stretching[22] |

| FTIR | ~1470 | Symmetric COO⁻ stretching |

| Raman | ~2940 | C-H stretching |

| Raman | ~850 | C-C stretching |

Experimental Protocol: FTIR (KBr Pellet) Analysis of CLP

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven to remove any adsorbed water.

-

Mix ~1 mg of the CLP sample with ~100 mg of the dry KBr in an agate mortar.

-

Grind the mixture until it is a fine, homogeneous powder.

-

Causality: KBr is transparent to infrared radiation in the mid-IR range. Intimate mixing is crucial for obtaining a high-quality spectrum and avoiding scattering effects.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the key absorption bands, paying close attention to the broad O-H stretch and the carboxylate stretches, and compare them to a reference spectrum.

-

Workflow Visualization: Integrated Characterization Strategy

Caption: Integrated workflow for the comprehensive analysis of CLP.

Conclusion: From Crystal Structure to Product Quality

The structural analysis of this compound is a quintessential example of applied materials science in the pharmaceutical industry. The complementary use of X-ray powder diffraction, thermal analysis, and vibrational spectroscopy provides a self-validating system for confirming the identity, crystallinity, and hydration state of this vital compound. PXRD provides the definitive crystalline fingerprint, TGA quantitatively measures the water of hydration, and FTIR/Raman confirms the molecular structure and hydrogen bonding network. By understanding and implementing these core techniques, researchers and drug development professionals can ensure the solid-state properties of this compound are controlled, consistent, and optimized for the development of safe and effective pharmaceutical products.

References

- Ataman Kimya.

- Wikipedia.

- ResearchGate.

- PubChem.

- ResearchGate.

- Santa Cruz Biotechnology.

- Spectroscopy Online. The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020).

- ACS Publications. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.

- MDPI.

- ResearchGate. Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies | Request PDF.

- Spectroscopy Online.

- Asian Journal of Chemistry.

- Taylor & Francis Online. Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. Indian Chemical Engineer. (2021).

- DrugBank.

- ResearchGate. Single-crystal X-ray diffraction study of synthetic sodium–hydronium jarosite.

- EAG Laboratories.

- Bristol Myers Squibb. Pharmaceutical Applications of Powder X-Ray Diffraction (Part I). (2023).

- PubMed.

- ResearchGate. A practical guide to pharmaceutical analyses using X-ray powder diffraction.

- ResearchGate. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF.

- Healthline. Calcium Lactate: Uses, Benefits, and Side Effects. (2020).

- Rigaku. Comparison of FT-IR and Raman Spectroscopy. (2017).

- ACS Publications.

- ResearchGate. FTIR and Raman Studies of Structure and Bonding in Mineral and Organic-Mineral Composites.

- ERIC. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.

- PubMed Central.

- American Chemical Society. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012).

- Patsnap Synapse.

Sources

- 1. Calcium lactate - Wikipedia [en.wikipedia.org]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Calcium Lactate: Uses, Benefits, and Side Effects [healthline.com]

- 4. What is Calcium Lactate Hydrate used for? [synapse.patsnap.com]

- 5. This compound | C6H20CaO11 | CID 165341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Powder X-ray diffraction can differentiate between enantiomeric variants of this compound crystal in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. icdd.com [icdd.com]

- 12. researchgate.net [researchgate.net]

- 13. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. FTIR and Raman – Composition and Contamination Analysis - EAG Laboratories [eag.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. asianpubs.org [asianpubs.org]

- 23. epequip.com [epequip.com]

An In-depth Technical Guide to the Thermal Decomposition Properties of Calcium Lactate Pentahydrate

Preamble: Beyond Routine Analysis

For researchers, scientists, and drug development professionals, understanding the thermal behavior of an active pharmaceutical ingredient (API) or excipient is not merely a quality control checkpoint; it is fundamental to ensuring product stability, efficacy, and safety. Calcium Lactate Pentahydrate (C₆H₁₀CaO₆·5H₂O), a widely used calcium supplement and pharmaceutical excipient, presents a multi-stage thermal decomposition profile that warrants a thorough investigation.[1][2] This guide moves beyond a simple recitation of facts to provide a causal, field-proven perspective on its thermal properties. We will explore not just what happens when this compound is heated, but why it happens, and how we can reliably and reproducibly measure these transformations. The methodologies described herein are designed as self-validating systems, integrating complementary techniques to build a cohesive and trustworthy thermal profile, aligning with the stringent requirements of regulatory bodies and guidelines such as ICH Q6A for drug substance specifications.[3][4][5]

The Thermal Decomposition Cascade: A Molecular Journey

The thermal decomposition of this compound (CLP) is not a single event but a sequential cascade of distinct physical and chemical transformations. This process can be reliably elucidated using thermogravimetric analysis (TGA), which measures mass changes as a function of temperature, and differential scanning calorimetry (DSC), which measures the heat flow associated with thermal events.[6] The journey from the stable pentahydrate to the final inorganic residue occurs in three primary stages.

Stage I: Dehydration - The Liberation of Water of Crystallization

The initial and most predictable thermal event is the loss of its five molecules of water of hydration. This process typically begins at temperatures as low as 35 °C and can extend up to approximately 200 °C.[1][7][8]

-

Mechanism: The energy input overcomes the forces binding the water molecules within the crystal lattice. This is an endothermic process, observable as a significant endotherm in a DSC scan. The dehydration proceeds until the anhydrous form of calcium lactate (C₆H₁₀CaO₆) is formed.

-

Causality: The relatively low temperature of onset is indicative of the loosely bound nature of the water molecules. The process can sometimes occur in overlapping steps, suggesting that not all five water molecules are energetically equivalent within the crystal structure. This transition is critical as it transforms the material from a crystalline solid to a generally amorphous anhydrous solid, which can significantly impact its physical properties like flowability and compressibility in a drug product formulation.[9][10] The loss of crystallinity is a key factor that can affect tablet crushing strength.[2]

Stage II: Pyrolysis - Decomposition of the Anhydrous Lactate Salt

Once the water is removed, the anhydrous calcium lactate remains stable until a higher temperature threshold is reached, typically commencing around 200-240 °C and continuing up to approximately 500 °C.[7][11]

-

Mechanism: This stage involves the complex pyrolysis of the organic lactate anions. The C-C and C-H bonds within the lactate structure rupture, leading to the evolution of a mixture of gaseous products. The primary solid intermediate formed during this process is Calcium Carbonate (CaCO₃).[11]

-

Evolved Products: The decomposition of the organic moiety is not clean. While the ultimate solid is CaCO₃, hazardous gaseous byproducts such as carbon monoxide (CO) can be released alongside other volatile organic fragments.[12][13] This underscores the importance of conducting such analyses in a well-ventilated environment or with appropriate off-gas management.

Stage III: Decarbonation - Formation of the Final Oxide Residue

The final stage of decomposition occurs at significantly higher temperatures, generally in the range of 600 °C to 850 °C.[7][11]

-

Mechanism: This stage involves the decomposition of the calcium carbonate intermediate into the final, thermally stable residue, Calcium Oxide (CaO), with the liberation of carbon dioxide (CO₂).[7][11][14] This is a well-characterized inorganic decomposition reaction and is also strongly endothermic.

-

Significance: The final residual mass of CaO provides a definitive method for assaying the initial calcium content of the starting material, offering a cross-verification of purity.

Quantitative Data Summary

The distinct stages of decomposition are associated with specific, quantifiable mass losses. The theoretical mass loss for each step can be calculated from the stoichiometry of the reactions, providing a benchmark against which experimental TGA data can be validated.

| Decomposition Stage | Dominant Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) (Typical) | Evolved Products | Solid Product |

| I: Dehydration | 35 - 200 | 29.22% | ~29% | H₂O | Anhydrous Calcium Lactate |

| II: Pyrolysis | 200 - 500 | 23.36% | ~23-24% | CO, organic fragments | Calcium Carbonate |

| III: Decarbonation | 600 - 850 | 14.28% | ~14% | CO₂ | Calcium Oxide |

| Total | 66.86% | ~66-67% |

Note: Experimental values are collated from literature and may vary slightly based on experimental conditions such as heating rate and atmospheric purge gas.[7][8][11]

Kinetic and Thermodynamic Insights

Beyond identifying the stages, thermal analysis allows for the study of the decomposition kinetics, providing crucial information about the material's stability.[15] By applying isoconversional models (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) to data from experiments run at multiple heating rates, one can determine the activation energy (Ea) for each decomposition step.[7][16]

-

Activation Energy (Ea): This value represents the energy barrier that must be overcome for the reaction to occur. A higher Ea implies greater thermal stability. For CLP, the activation energy for the initial dehydration step has been reported in the range of 33-35 kJ/mol.[7][16]

-

Thermodynamics: DSC analysis reveals the endothermic nature of both the dehydration and decarbonation steps, confirmed by positive enthalpy (ΔH) values.[17] This means these processes require a continuous input of energy to proceed.

Experimental Protocols for Thermal Characterization

To ensure data integrity, standardized and well-controlled experimental procedures are paramount. The following protocols are based on established methodologies and best practices.

Protocol 4.1: Thermogravimetric Analysis (TGA) for Compositional Integrity

This protocol is designed to quantify the mass loss events during the thermal decomposition of CLP, adhering to the principles outlined in ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry.[18][19]

Objective: To determine the percentage mass loss corresponding to dehydration, pyrolysis, and decarbonation.

Methodology:

-

Instrument Calibration: Verify the temperature and mass accuracy of the TGA instrument using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended for high-temperature work). Ensure an even, thin layer of powder to promote uniform heat transfer and gas exchange.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative side reactions.

-

Program the temperature profile:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 900 °C at a constant heating rate of 10 °C/min.

-

Causality Note: A 10 °C/min heating rate provides a good balance between analytical speed and the resolution of distinct thermal events. Slower rates can improve resolution but increase run time, while faster rates can cause events to overlap.

-

-

-

Data Acquisition: Initiate the run and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve, %/°C vs. temperature).

-

Identify the onset and end temperatures for each distinct mass loss step from the TGA curve. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rate for each step.

-

Quantify the mass loss for each step and compare it to the theoretical values in the summary table.

-

Protocol 4.2: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: To identify the thermal nature (endothermic/exothermic) of the decomposition events.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of CLP into a vented aluminum DSC pan. A vented pan is essential to allow evolved gases to escape, preventing pressure buildup that could distort the thermal signal.

-

Instrument Setup:

-

Place the sample pan and an empty, tared reference pan into the DSC cell.

-

Use a nitrogen purge gas at 20-50 mL/min.

-

Program the same temperature profile as the TGA run (25 °C to 900 °C at 10 °C/min) to allow for direct correlation of events.

-

-

Data Analysis:

-

Plot the heat flow (W/g) vs. temperature.

-

Identify endothermic peaks (heat absorption) and exothermic peaks (heat release).

-

Correlate the temperatures of the DSC peaks with the mass loss events observed in the TGA data. The dehydration and decarbonation steps should correspond to strong endothermic peaks.

-

Protocol 4.3: Evolved Gas Analysis (TGA-FTIR/MS)

Objective: To chemically identify the gaseous products evolved during each decomposition stage.

Methodology:

-

System Setup: The outlet of the TGA furnace is connected via a heated transfer line to the inlet of a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS). The transfer line must be heated (typically to ~200-250 °C) to prevent condensation of evolved products.

-

TGA Experiment: Run the TGA experiment as described in Protocol 4.1.

-

EGA Data Acquisition: Simultaneously, acquire FTIR or mass spectra of the evolved gas stream at regular intervals throughout the TGA run.

-

Data Analysis:

-

Generate a Gram-Schmidt plot (FTIR) or Total Ion Current (TIC) plot (MS) which shows the total evolved gas intensity versus time/temperature. This plot should mirror the DTG curve.

-

Extract individual spectra at key temperatures (e.g., at the DTG peaks for each stage).

-

Identify the gases by comparing the acquired spectra to reference spectral libraries. This will confirm the evolution of H₂O during Stage I and CO₂ during Stage III.[7][16]

-

Visualizing the Process

Diagrams provide a clear and concise representation of complex processes.

Caption: The Thermal Decomposition Cascade of CLP.

Caption: Integrated Workflow for Thermal Analysis.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-stage process that can be comprehensively characterized through the synergistic use of TGA, DSC, and EGA. A thorough understanding of its dehydration, pyrolysis, and decarbonation stages is not an academic exercise; it is essential for developing robust pharmaceutical formulations, establishing meaningful stability protocols, and ensuring the quality and consistency of the final drug product. By employing the rigorous, self-validating experimental approach detailed in this guide, researchers and drug development professionals can generate the high-quality, reliable data needed to support every stage of the pharmaceutical lifecycle.

References

-

Wikipedia. Calcium lactate. [Link]

-

ASTM International. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

-

European Medicines Agency. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

-

American Pharmaceutical Review. Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. [Link]

-

ASTM International. ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. [Link]

-

TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]

-

ASTM International. ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

-

Infinita Lab. ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

-

Westmoreland Mechanical Testing & Research, Inc. Thermogravimetric Thermal Analysis (TGA). [Link]

-

Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]

-

Concept Heidelberg. ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

-

ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

-

ResearchGate. Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies | Request PDF. [Link]

-

National Center for Biotechnology Information. Characterization of dehydration and hydration behavior of this compound and its anhydrate. [Link]

-

AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

National Center for Biotechnology Information. Effect of pulverization and dehydration on the pharmaceutical properties of this compound tablets. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Calcium L-lactate pentahydrate. [Link]

-

IKEV. ICH Q6A Guideline. [Link]

-

National Center for Biotechnology Information. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. [Link]

-

Slideshare. Thermal methods of Analysis | PDF. [Link]

-

ResearchGate. Characterization of dehydration and hydration behavior of this compound and its anhydrate | Request PDF. [Link]

-

Asian Journal of Chemistry. A Study of Non-Isothermal Decomposition of Calcium dl-Lactate Pentahydrate. [Link]

-

Taylor & Francis Online. Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. [Link]

-

ResearchGate. A study of non-isothermal decomposition of calcium dl-lactate pentahydrate. [Link]

-

Journal of Emerging Technologies and Innovative Research. Kinetic analysis of data of calcium lactates under multiple heating rate in N2 environment. [Link]

-

Taylor & Francis Online. Full article: Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. [Link]

-

Taylor & Francis. Calcium lactate – Knowledge and References. [Link]

-

Ataman Kimya. This compound. [Link]

-

RJPBCS. Physicochemical Properties of Calcium Lactate Prepared by Single-Phase Aragonite Precipitated Calcium Carbonate. [Link]

-

Food and Agriculture Organization of the United Nations. CALCIUM LACTATE. [Link]

-

ResearchGate. Hydrolysis of poly(lactic acid) into calcium lactate using ionic liquid [Bmim][OAc] for chemical recycling | Request PDF. [Link]

-

ChemBAM. Thermogravimetric analysis (TGA). [Link]

-

U.S. Pharmacopeia. Calcium Lactate. [Link]

-

MDPI. A Multifaceted Kinetic Model for the Thermal Decomposition of Calcium Carbonate. [Link]

Sources

- 1. Calcium lactate - Wikipedia [en.wikipedia.org]

- 2. Calcium lactate | 814-80-2 [chemicalbook.com]

- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. particle.dk [particle.dk]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Characterization of dehydration and hydration behavior of this compound and its anhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rjpbcs.com [rjpbcs.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. chembam.com [chembam.com]

- 15. jetir.org [jetir.org]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. store.astm.org [store.astm.org]

- 19. kalite.com [kalite.com]

An In-depth Technical Guide to the Bioavailability of Calcium Lactate Pentahydrate

This guide provides a comprehensive technical overview of the bioavailability of calcium lactate pentahydrate, designed for researchers, scientists, and drug development professionals. It delves into the core principles of calcium absorption, the physicochemical properties of this compound that influence its bioavailability, and the methodologies for its assessment.

Introduction: The Significance of Calcium Bioavailability

Calcium is an essential mineral critical for numerous physiological processes, including bone mineralization, nerve transmission, and muscle contraction.[1][2] The therapeutic efficacy of a calcium supplement is not solely dependent on its elemental calcium content but, more importantly, on its bioavailability —the fraction of the ingested calcium that is absorbed and becomes available for metabolic use.[[“]][4] this compound (C₆H₁₀CaO₆·5H₂O) is a widely used calcium salt in pharmaceutical and food industries, valued for its favorable solubility and bioavailability profile.[5] This guide will explore the multifaceted aspects of this compound's journey through the gastrointestinal tract to its systemic availability.

Physicochemical Properties of this compound

The bioavailability of any orally administered compound begins with its dissolution. This compound exhibits properties that are conducive to efficient absorption.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance for Bioavailability |

| Molecular Formula | C₆H₁₀CaO₆·5H₂O | The pentahydrate form is stable under normal conditions.[6] |

| Molecular Weight | 308.30 g/mol | Relevant for dosage calculations.[6][7] |

| Appearance | White crystalline powder or granules | [5][7][8] |

| Solubility in Water | ~9.3 g/100 mL at 20°C; freely soluble in hot water | High water solubility is a primary determinant of its good bioavailability, allowing for rapid dissolution in the gastrointestinal fluids.[5][7][8][9] |

| pH (aqueous solution) | 6.5–8.0 | Its near-neutral pH makes it less dependent on stomach acid for dissolution compared to salts like calcium carbonate.[5][9] |

| Elemental Calcium | ~13% | This percentage is crucial for calculating the actual amount of calcium delivered.[9] |

The superior solubility of this compound, especially when compared to other common calcium salts like calcium carbonate, is a key contributor to its enhanced bioavailability.[9][10] This property ensures that a greater amount of calcium is in a soluble, ionic form (Ca²⁺) available for absorption in the intestine.[11]

Mechanisms of Intestinal Calcium Absorption

The absorption of calcium from the intestinal lumen into the bloodstream is a complex process involving two primary pathways.[11][12][13][14]

Transcellular Active Transport

This saturable, vitamin D-dependent process occurs predominantly in the duodenum and upper jejunum.[12][13] It involves three key steps:

-

Apical Entry: Calcium ions enter the enterocytes through specific calcium channels, primarily TRPV6.[11]

-

Intracellular Diffusion: Inside the cell, calcium is buffered and transported by calbindin-D₉k to the basolateral membrane.[11][12]

-

Basolateral Extrusion: Calcium is actively pumped into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b).[11]

This pathway is tightly regulated and is upregulated when dietary calcium intake is low.[12]

Paracellular Passive Diffusion

This non-saturable process occurs throughout the small intestine and involves the passive movement of calcium ions through the tight junctions between enterocytes.[11][12][14] This pathway becomes more significant at higher calcium intakes when the active transport system is saturated.[12] The high solubility of this compound ensures a sufficient concentration gradient of ionic calcium to drive this passive absorption.

Diagram 1: Intestinal Calcium Absorption Pathways

Caption: Overview of transcellular and paracellular calcium absorption in the intestine.

Factors Influencing the Bioavailability of this compound

Several physiological and dietary factors can modulate the absorption of calcium from this compound.

-

Vitamin D: Essential for the active transcellular transport pathway by stimulating the synthesis of TRPV6 and calbindin.[1][2][12]

-

Dietary Components:

-

Physiological State: Calcium absorption is higher during periods of growth (infancy, adolescence), pregnancy, and lactation to meet increased demands.[1][20]

-

Gastric Acid: An acidic environment in the stomach helps to solubilize calcium salts.[2][16][17] While less critical for highly soluble salts like calcium lactate, it is a significant factor for less soluble forms like calcium carbonate.

Methodologies for Assessing Bioavailability

A combination of in vitro and in vivo methods is employed to comprehensively evaluate the bioavailability of calcium from this compound.[[“]]

In Vitro Assessment

5.1.1. Simulated Gastrointestinal Digestion

This method mimics the physiological conditions of the human digestive system to assess the "bioaccessibility" of calcium, which is the amount of calcium released from the matrix and available for absorption.[[“]]

Experimental Protocol: INFOGEST Static In Vitro Digestion Model

-

Oral Phase:

-

Mix the this compound sample with simulated salivary fluid (SSF) containing α-amylase.

-

Incubate at 37°C for 2 minutes with gentle mixing.

-

-

Gastric Phase:

-

Add simulated gastric fluid (SGF) containing pepsin.

-

Adjust pH to 3.0 with HCl.

-

Incubate at 37°C for 2 hours with continuous mixing.

-

-

Intestinal Phase:

-

Add simulated intestinal fluid (SIF) containing pancreatin and bile salts.

-

Adjust pH to 7.0 with NaOH.

-

Incubate at 37°C for 2 hours with continuous mixing.

-

-

Analysis:

-

Centrifuge the digestate to separate the soluble fraction.

-

Measure the calcium concentration in the supernatant using atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).[[“]]

-

Rationale: This protocol provides a standardized and reproducible method to evaluate the dissolution and stability of this compound under conditions that simulate human digestion.

Diagram 2: In Vitro Bioaccessibility Workflow

Caption: Step-by-step workflow for determining in vitro calcium bioaccessibility.

5.1.2. Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[21] This model is used to assess the transport of calcium across the intestinal epithelium.[21][22][23]

Experimental Protocol: Calcium Transport Across Caco-2 Monolayers

-

Cell Culture:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of tight junctions.

-

-

Transport Assay:

-

Wash the cell monolayers with a transport buffer.

-

Add the digested this compound sample to the apical (upper) chamber.

-

Collect samples from the basolateral (lower) chamber at various time points.

-

-

Analysis:

Rationale: This cellular model provides insights into the mechanisms of calcium transport (transcellular vs. paracellular) and allows for the screening of factors that may enhance or inhibit absorption.[21]

In Vivo Assessment

5.2.1. Isotopic Tracer Studies

Dual stable isotope methods are considered the gold standard for measuring true calcium absorption in humans.[[“]]

Experimental Protocol: Dual Stable Isotope Method

-

Isotope Administration:

-

Administer an oral dose of this compound labeled with one stable calcium isotope (e.g., ⁴⁴Ca).

-

Simultaneously, administer an intravenous dose of another stable calcium isotope (e.g., ⁴²Ca).

-

-

Sample Collection:

-

Collect blood or urine samples over a 24-48 hour period.

-

-

Analysis:

-

Measure the isotopic enrichment in the collected samples using mass spectrometry.

-

The ratio of the oral to intravenous tracer in the samples is used to calculate the fractional calcium absorption.

-

Rationale: This method corrects for endogenous calcium excretion and provides a highly accurate measure of true absorption from a specific source.[[“]]

5.2.2. Pharmacokinetic Studies

These studies involve measuring the changes in serum calcium concentrations over time after the administration of a calcium supplement.[25][26]

Experimental Protocol: Serum Calcium Response Curve

-

Administration:

-

Administer a single oral dose of this compound to fasted subjects.

-

-

Blood Sampling:

-

Collect blood samples at baseline and at regular intervals (e.g., 1, 2, 4, 6, 8 hours) post-administration.

-

-

Analysis:

Rationale: While less precise than isotopic methods, pharmacokinetic studies are valuable for comparing the relative bioavailability of different calcium formulations.[25] A study comparing calcium lactate and calcium carbonate found that calcium lactate had a faster absorption rate in increasing serum calcium.[25]

Comparative Bioavailability

Studies have consistently shown that the bioavailability of calcium from calcium lactate is comparable to or, in some cases, superior to other calcium salts.

Table 2: Comparative Bioavailability of Calcium Salts

| Calcium Salt | Relative Bioavailability | Key Findings |

| Calcium Lactate | Good to High | Faster absorption rate compared to calcium carbonate.[25] Absolute bioavailability in mice was found to be around 8.9%.[26] |

| Calcium Carbonate | Moderate | Bioavailability is dependent on gastric acid for dissolution.[2][16][17] Studies show its bioavailability is similar to calcium lactate in vitamin D-replete rats.[27] |

| Calcium Citrate | Good | Does not require gastric acid for absorption and is a good option for individuals with achlorhydria.[9] |

While one study in rats found no significant difference in the bioavailability of calcium from calcium carbonate, DL-calcium lactate, and L-calcium lactate, human studies have suggested a faster absorption rate for calcium lactate.[25][27]

Regulatory Considerations

In the United States, calcium supplements are regulated by the Food and Drug Administration (FDA). Labeling must accurately reflect the amount of elemental calcium per serving.[28] Health claims regarding calcium and the reduced risk of osteoporosis are permitted, provided the product meets specific criteria.[29][30]

Conclusion

The bioavailability of this compound is underpinned by its excellent water solubility, which facilitates its dissolution and subsequent absorption through both transcellular and paracellular pathways in the intestine. A comprehensive assessment of its bioavailability requires a multi-pronged approach, combining in vitro methods to evaluate bioaccessibility and cellular transport with in vivo studies to determine true absorption and pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of these principles and methodologies is paramount for the formulation of effective and reliable calcium supplementation strategies.

References

-

Bronner, F. (2003). Mechanisms of intestinal calcium absorption. Journal of Cellular Biochemistry, 88(4), 587-593. [Link]

-

Fairweather-Tait, S. J., & Teucher, B. (2002). Methods for assessing calcium bioavailability in dairy and non-dairy sources. The Journal of Nutrition, 132(8 Suppl), 2714S-2717S. [Link]

-

Wawrzyniak, N., & Suliburska, J. (2021). Nutritional and health factors affecting the bioavailability of calcium: a narrative review. Critical Reviews in Food Science and Nutrition, 61(1), 1-17. [Link]

-

Wawrzyniak, N., & Suliburska, J. (2021). Nutritional and health factors affecting the bioavailability of calcium: a narrative review. PubMed. [Link]

-

Bronner, F. (1998). Intestinal calcium absorption: mechanisms and applications. The Journal of Nutrition, 128(5), 917-920. [Link]

-

Bronner, F. (2003). Mechanisms of intestinal calcium absorption. ResearchGate. [Link]

-

Britannica. (2026, January 5). Human digestive system - Calcium, Enzymes, Absorption. Britannica. [Link]

-

Christakos, S. (2012). Molecular aspects of intestinal calcium absorption. World Journal of Gastroenterology, 18(19), 2315–2324. [Link]

-

Amaris Chemical Solutions. This compound. [Link]

-

Ataman Kimya. This compound. [Link]

-

Wikipedia. Calcium lactate. [Link]

-

Kochanowski, B. A. (1990). Bioavailability of calcium from calcium carbonate, DL-calcium lactate, L-calcium lactate and powdered oyster shell calcium in vitamin D-deficient or -replete rats. The Journal of Nutrition, 120(8), 872-877. [Link]

-

Henan Honghui Biotechnology Co., Ltd. This compound. [Link]

-

Lee, C. T., et al. (2003). Calcium bioavailability of calcium carbonate and calcium lactate supplements. Nutritional Sciences Journal, 28(1), 34-40. [Link]

-

Tsuchiya, Y., et al. (2012). Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 114-124. [Link]

-

PCCA. CALCIUM LACTATE USP PENTAHYDRATE. [Link]

-

López-Huertas, E. (2016). Influence of dietary factors on calcium bioavailability: a brief review. Nutrición Hospitalaria, 33(Suppl 4), 1-5. [Link]

-

Weaver, C. M., et al. (2024). An algorithm to assess calcium bioavailability from foods. CGSpace. [Link]

-

Heaney, R. P. (1991). Calcium absorption and calcium bioavailability. Journal of Internal Medicine, 230(3), 195-200. [Link]

-

Joshi, P. (2019, August 29). FACTORS AFFECTING CALCIUM ABSORPTION. Lybrate. [Link]

-

Ataman Kimya. This compound. [Link]

-

Joshi, P. (2023, January 10). Factors affecting Calcium Absorption in Body. Lybrate. [Link]

-

Weaver, C. M., et al. (2024). An Algorithm to Assess Calcium Bioavailability from Foods. PubMed. [Link]

-

Kressel, G. (2010). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Food and Nutrition Sciences, 1(2), 53-58. [Link]

-

Kressel, G. (2010). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. ResearchGate. [Link]

-

Etcheverry, P., et al. (2012). Determining Calcium Bioavailability Using Caco-2 Cells. In Food Analysis by HPLC (pp. 295-310). CRC Press. [Link]

-

Shkembi, B., & Huppertz, T. (2021). Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E. PubMed Central. [Link]

-

Szałek, E., et al. (2014). A Model for Calcium Permeation into Small Intestine. Biological Trace Element Research, 159(1-3), 299–306. [Link]

-

Council for Responsible Nutrition. CALCIUM. [Link]

-

Patwardhan, U., et al. (2001). Calcium bioavailability: An in vivo assessment. ResearchGate. [Link]

-

Wang, S., et al. (2016). Measurement and Correlation of Solubility of Calcium-L-lactate Pentahydrate in Ethanol plus Water and Acetone plus Water Systems. ResearchGate. [Link]

-

Electronic Code of Federal Regulations. (n.d.). 21 CFR 201.70 -- Calcium labeling. [Link]

-

Patsnap Synapse. (2024, June 14). What is Calcium Lactate Hydrate used for? [Link]

-

Busca, K., et al. (2022). In vitro calcium absorption study using Caco-2 cell line model. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2018, September 20). Small Entity Compliance Guide: Health Claims on Calcium and Osteoporosis. [Link]

-

New York State Department of Health. All About Calcium Supplements. [Link]

-

Busca, K., et al. (2021). An in vitro study to assess bioaccessibility and bioavailability of calcium from blue whiting ( Micromesistius poutassou ) fish bone powder. ScienceOpen. [Link]

-

Schröder, B., et al. (1997). In vitro studies on calcium absorption from the gastrointestinal tract in small ruminants. Comparative Biochemistry and Physiology Part A: Physiology, 116(1), 71-76. [Link]

-

National Institutes of Health Office of Dietary Supplements. (2025, July 11). Calcium - Health Professional Fact Sheet. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Human digestive system - Calcium, Enzymes, Absorption | Britannica [britannica.com]

- 3. consensus.app [consensus.app]

- 4. Calcium absorption and calcium bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 6. CALCIUM LACTATE USP PENTAHYDRATE - PCCA [pccarx.com]

- 7. This compound [honghuibio.com]

- 8. Calcium lactate | 814-80-2 [chemicalbook.com]

- 9. Calcium lactate - Wikipedia [en.wikipedia.org]

- 10. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]

- 11. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intestinal calcium absorption: mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cgspace.cgiar.org [cgspace.cgiar.org]

- 16. FACTORS AFFECTING CALCIUM ABSORPTION - By Dr. Priyanka Joshi | Lybrate [lybrate.com]

- 17. Factors affecting Calcium Absorption in Body - By Dr. Priyanka Joshi | Lybrate [lybrate.com]

- 18. An Algorithm to Assess Calcium Bioavailability from Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Influence of dietary factors on calcium bioavailability: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nutritional and health factors affecting the bioavailability of calcium: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. books.rsc.org [books.rsc.org]

- 22. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. An in vitro study to assess bioaccessibility and bioavailability of calcium from blue whiting ( Micromesistius poutassou ) fish bone powder – ScienceOpen [scienceopen.com]

- 25. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 26. Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Bioavailability of calcium from calcium carbonate, DL-calcium lactate, L-calcium lactate and powdered oyster shell calcium in vitamin D-deficient or -replete rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. eCFR :: 21 CFR 201.70 -- Calcium labeling. [ecfr.gov]

- 29. crnusa.org [crnusa.org]

- 30. fda.gov [fda.gov]

An In-depth Technical Guide to the Hygroscopic Nature of Calcium Lactate Pentahydrate

Introduction: The Critical Role of Hygroscopicity in Pharmaceutical Development

In the realm of pharmaceutical sciences, the interaction of an excipient with atmospheric moisture—its hygroscopicity—is a cornerstone of formulation development and stability testing. For drug development professionals, a thorough understanding of an excipient's behavior in the presence of water vapor is paramount to ensuring the final product's quality, efficacy, and shelf-life. Calcium lactate pentahydrate (C₆H₁₀CaO₆·5H₂O), a widely used excipient and calcium source, presents a compelling case study in this regard.[1][2][3] Its hydrated nature makes it particularly susceptible to changes in ambient humidity and temperature, which can significantly impact its physical and chemical properties.[2][4]

This technical guide provides a comprehensive exploration of the hygroscopic nature of this compound. Moving beyond a mere recitation of facts, we will delve into the causality behind its behavior, offering field-proven insights into its characterization. The methodologies detailed herein are designed to be self-validating, ensuring the trustworthiness of the data generated. By grounding our discussion in authoritative sources and established analytical techniques, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently navigate the challenges and leverage the opportunities presented by this versatile excipient.

The Material Science of this compound: A Tale of Five Waters

This compound is a crystalline solid in which each calcium lactate molecule is associated with five molecules of water.[5] These water molecules are not merely adsorbed on the surface; they are integral to the crystal lattice structure. This crystalline water is responsible for many of the material's physicochemical properties, including its bulk density, flowability, and compressibility.[2]

The transition between the pentahydrate form and its lower hydrates or anhydrous state is a dynamic process governed by environmental conditions, primarily relative humidity (RH) and temperature.[6][7] Understanding these transitions is crucial, as the loss of crystalline water can lead to significant changes in the material's properties. For instance, the dehydration of this compound can result in a loss of crystallinity, leading to the formation of an amorphous anhydrate.[6][7][8] This amorphous form, in turn, can exhibit different solubility and compaction characteristics, potentially impacting drug product performance.[2]

Mechanism of Water Sorption: A Dynamic Equilibrium

The hygroscopic nature of this compound is characterized by its ability to absorb and desorb water from the atmosphere. This process is a reversible equilibrium, where the material will gain or lose water to reach a state of equilibrium with the surrounding environment. The primary mechanism of water uptake in the crystalline pentahydrate form is through surface adsorption at low relative humidities. As the RH increases, deliquescence, or the dissolution of the solid in the adsorbed water, can occur at a critical relative humidity.

Conversely, when the ambient RH is lowered, or the temperature is increased, the pentahydrate will lose its water of hydration. Studies have shown that the dehydration of this compound can proceed through different mechanisms depending on the conditions. For example, at 55°C, the dehydration has been observed to follow a one-dimensional diffusion mechanism, while at higher temperatures (60-80°C), it transitions to a three-dimensional diffusion model.[9] The kinetics of dehydration have been described as following a zero-order mechanism.[6][8]

The rehydration of the amorphous anhydrous calcium lactate follows a three-dimensional diffusion model, indicating a different kinetic pathway compared to dehydration.[6][8] The interplay between these dehydration and rehydration processes is a critical consideration during manufacturing, storage, and handling of this compound.

Characterization of Hygroscopicity: A Multi-faceted Approach

A robust characterization of the hygroscopic nature of this compound necessitates the use of multiple analytical techniques. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive understanding of the material's behavior.

Key Analytical Techniques:

-

Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[10][11] DVS is invaluable for determining the moisture sorption and desorption isotherms, which provide a detailed picture of the material's interaction with water vapor.[12][13][14]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] It is particularly useful for determining the amount of water of hydration and the temperatures at which dehydration occurs.[8][17]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It can detect endothermic and exothermic transitions, such as dehydration and recrystallization events.[6][7]

-

Powder X-Ray Diffraction (PXRD): PXRD is a powerful technique for identifying the crystalline form of a material.[18][19][20][21] It can be used to monitor changes in crystallinity during dehydration and rehydration processes.[6][7][8]

-

Karl Fischer Titration: This is a highly specific and accurate method for determining the water content of a sample.[][23][24] It is often used as a reference method to calibrate other techniques.[25]

Experimental Protocols: A Self-Validating Framework

The following protocols are designed to provide a robust and reliable characterization of the hygroscopic nature of this compound. The inclusion of system suitability checks and control samples ensures the trustworthiness of the generated data.

Protocol 1: Determination of Moisture Sorption-Desorption Isotherm using Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture uptake and loss of this compound as a function of relative humidity at a constant temperature.

Methodology:

-

Instrument Preparation: Ensure the DVS instrument is calibrated and the microbalance is stable.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a sample pan.

-

Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., 0.002% per minute).

-

Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, following the same equilibration criteria as the sorption phase.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption-desorption isotherm.

Self-Validation:

-

Run a known standard with a well-characterized sorption isotherm to verify instrument performance.

-

The final mass at the end of the desorption cycle should be close to the initial dry mass, indicating reversibility.